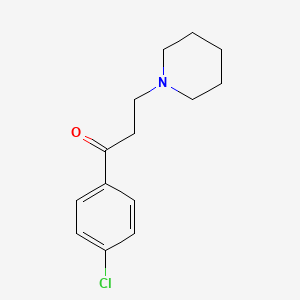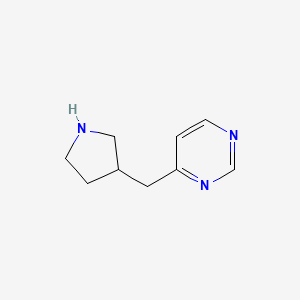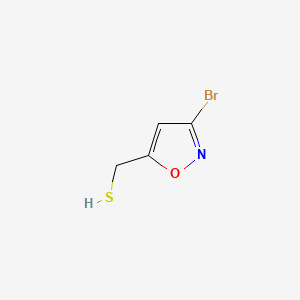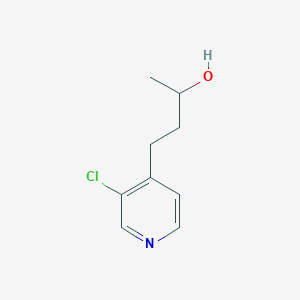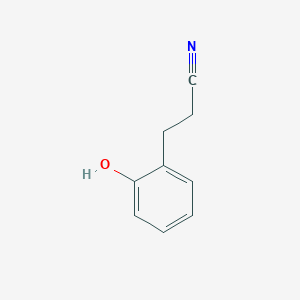
3-(2-Hydroxyphenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyphenyl)propanenitrile is an organic compound with the molecular formula C9H9NO It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a propanenitrile group
准备方法
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyphenyl)propanenitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts reaction of phenol with acrylonitrile in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow synthesis method. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
3-(2-Hydroxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-oxophenyl)propanenitrile.
Reduction: The nitrile group can be reduced to an amine group, yielding 3-(2-hydroxyphenyl)propanamine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(2-oxophenyl)propanenitrile
Reduction: 3-(2-hydroxyphenyl)propanamine
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-(2-Hydroxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Hydroxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in various biochemical reactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 3-(4-Hydroxyphenyl)propanenitrile
- 3-(2-Acetoxyphenyl)propanenitrile
- 3-(2-Hydroxyphenyl)propionamide
Uniqueness
3-(2-Hydroxyphenyl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various reactions, making it a valuable compound for targeted applications.
属性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
3-(2-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H9NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5H2 |
InChI 键 |
WRQMMHOSCLBIKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


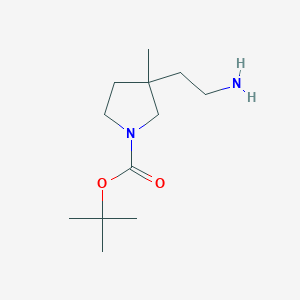
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)
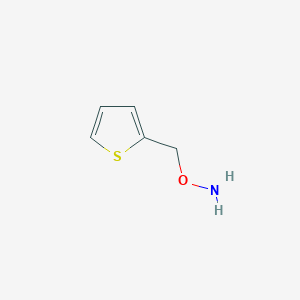
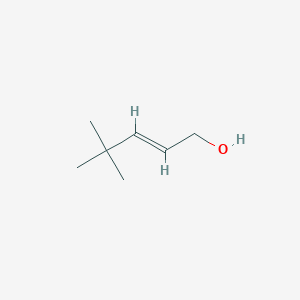
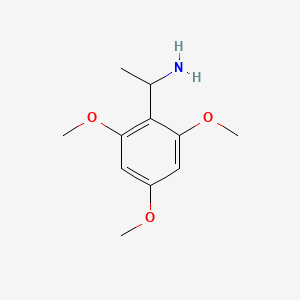
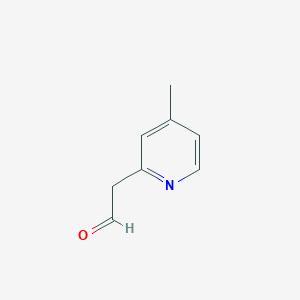
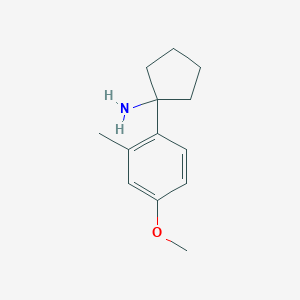
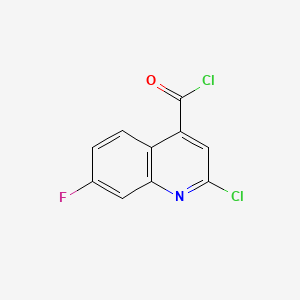
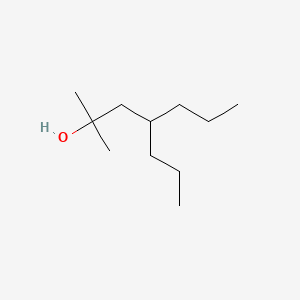
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
